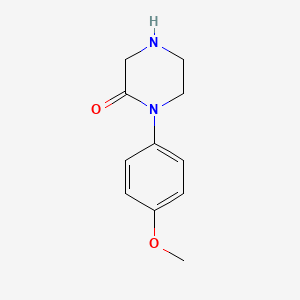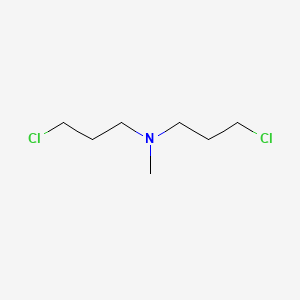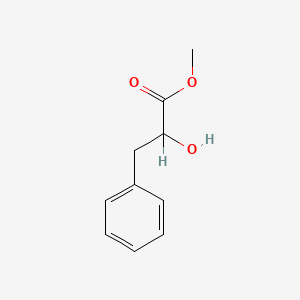
(alphaR,BetaS)-beta-(benzoylamino)-alpha-(1-ethoxyethoxy)benzenepropanoic acid
Vue d'ensemble
Description
(AphaR,BetaS)-beta-(benzoylamino)-alpha-(1-ethoxyethoxy)benzenepropanoic acid, also known as BEEBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEEBP is a prodrug that can be metabolized into an active compound, which has been shown to have a variety of biological effects.
Mécanisme D'action
(alphaR,BetaS)-beta-(benzoylamino)-alpha-(1-ethoxyethoxy)benzenepropanoic acid exerts its biological effects through the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can reduce inflammation and tumor growth. This compound has also been shown to modulate the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-kB) pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and inhibit the growth of tumors. This compound has also been shown to reduce oxidative stress and improve endothelial function, which may be beneficial in treating cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(alphaR,BetaS)-beta-(benzoylamino)-alpha-(1-ethoxyethoxy)benzenepropanoic acid has several advantages for lab experiments, including its high potency and specificity for COX-2 and 5-LOX inhibition. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on (alphaR,BetaS)-beta-(benzoylamino)-alpha-(1-ethoxyethoxy)benzenepropanoic acid. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular and neurodegenerative diseases. Finally, research is needed to improve the bioavailability of this compound and to develop novel delivery methods to enhance its effectiveness in vivo.
Applications De Recherche Scientifique
(alphaR,BetaS)-beta-(benzoylamino)-alpha-(1-ethoxyethoxy)benzenepropanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2R,3S)-3-benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-14(2)26-18(20(23)24)17(15-10-6-4-7-11-15)21-19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3,(H,21,22)(H,23,24)/t14?,17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSZFAMAFLHYNJ-CXRLMVSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid](/img/structure/B3252270.png)
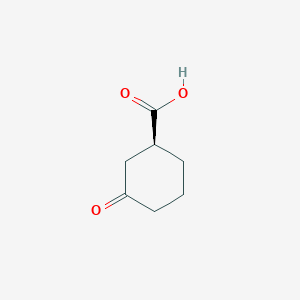

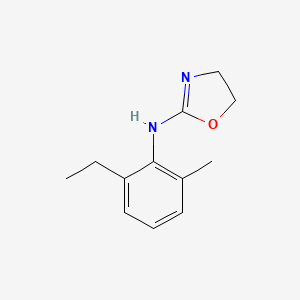

![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B3252287.png)

